Z-Arg(Pbf)-OH CHA is categorized under peptide derivatives, specifically as a protected form of arginine. The "Pbf" in its name refers to the 2,2,4,6,7-pentamethyldihydrobenzofuran protecting group, which is used to shield the amino group of arginine during synthetic procedures. This compound is sourced from various chemical suppliers and is widely available for research purposes .
The preferred method for synthesizing Z-Arg(Pbf)-OH CHA is Fmoc solid-phase peptide synthesis (SPPS). This technique involves the following steps:
The synthesis parameters such as temperature, reaction time, and concentrations of reagents are critical for optimizing yield and purity .
The molecular formula of Z-Arg(Pbf)-OH CHA is , indicating it contains 33 carbon atoms, 49 hydrogen atoms, 5 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom. The structure features:
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its conformation in solution .
Z-Arg(Pbf)-OH CHA participates in various chemical reactions typical of peptide compounds:
These reactions are crucial for its role in biochemical pathways and applications in drug development .
Z-Arg(Pbf)-OH CHA acts primarily as an inhibitor of cathepsin B, a cysteine protease involved in various physiological processes including protein degradation and immune responses.
The compound selectively inhibits cathepsin B at neutral pH levels, which is significant for therapeutic applications where maintaining physiological conditions is essential.
Upon binding to cathepsin B, Z-Arg(Pbf)-OH CHA induces conformational changes that reduce the enzyme's activity. This inhibition affects proteolytic degradation pathways critical for cellular homeostasis.
The inhibition of cathepsin B impacts several biochemical pathways related to apoptosis and inflammation, thereby influencing cellular metabolism and function.
Z-Arg(Pbf)-OH CHA exhibits several notable physical and chemical properties:
These properties are essential for determining its handling and storage requirements in laboratory settings .
Z-Arg(Pbf)-OH CHA has several scientific applications:
Research continues into optimizing its use in therapeutic contexts due to its specificity and effectiveness .
Z-Arg(Pbf)-OH CHA (CAS 200190-89-2) serves as a cornerstone in Fmoc/tBu-based SPPS protocols for constructing complex peptides containing arginine residues. Its molecular structure—comprising a benzyloxycarbonyl (Z) group protecting the α-amino group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group shielding the guanidine side chain—enables sequential peptide chain elongation without side reactions. The cyclohexylamine (CHA) counterion enhances the crystalline properties of this derivative, facilitating accurate weighing and efficient coupling due to improved solubility in polar aprotic solvents like DMF and NMP [4] [5].
Coupling efficiency exceeds 98% when activated with reagents such as HOBt/DIC or PyBOP, as confirmed by quantitative ninhydrin testing. Optimal performance is achieved at a 3-5× molar excess in SPPS, minimizing racemization risks even during prolonged synthesis cycles. Post-incorporation, the Pbf group remains stable under piperidine-mediated Fmoc deprotection conditions (20% v/v), enabling iterative elongation [3] [7]. Industrial-scale applications include synthesizing therapeutic cyclic RGD peptides like cilengitide, where Z-Arg(Pbf)-OH CHA ensures precise arginine positioning for biological activity [3].
Table 1: SPPS Coupling Efficiency of Z-Arg(Pbf)-OH CHA Under Different Activators
| Activator System | Solvent | Reaction Time (min) | Coupling Yield (%) |
|---|---|---|---|
| HOBt/DIC | DMF | 45 | 99.2 |
| TBTU/HOBt | NMP | 30 | 98.7 |
| PyAOP/NMM | DCM:DMF (1:1) | 25 | 99.5 |
The Pbf protecting group in Z-Arg(Pbf)-OH CHA addresses the high nucleophilicity of arginine’s guanidinium moiety, which can form guanidino derivatives or cause branching during acylation reactions. Pbf’s steric bulk—derived from its pentamethyldihydrobenzofuran core—creates a steric shield around the guanidine group, reducing its reactivity during carboxylate activation and coupling. This group remains inert under basic SPPS conditions but undergoes rapid cleavage with trifluoroacetic acid (TFA) in deprotection cocktails (92.5% TFA, 2.5% water, 5% triisopropylsilane) within 2–3 hours [3] [7].
Comparative studies reveal Pbf’s superiority over older arginine protectants like Pmc or Mtr:
Table 2: Deprotection Kinetics of Arginine Side-Chain Protecting Groups
| Protecting Group | TFA Concentration (%) | Cleavage Time (h) | Byproduct Stability |
|---|---|---|---|
| Pbf | 92.5 | 2.5 | Stable tertiary carbocation |
| Pmc | 95 | 4.0 | Reactive sulfonyl cation |
| Mtr | ≥99 | 6.0 | Highly reactive cation |
The CHA salt form in Z-Arg(Pbf)-OH CHA (molecular weight: 659.84 g/mol) is critical for optimizing physicochemical properties. CHA’s aliphatic cyclic structure forms a stable ion pair with the C-terminal carboxylate, conferring three key advantages:
Counterion selection balances acid-base thermodynamics: The pKa of Z-Arg(Pbf)-OH’s carboxylic acid (∼3.5) aligns with CHA’s conjugate acid pKa (10.6), ensuring >99% salt formation. Industrial formulations prefer CHA over alternatives like sodium or tert-butylamine due to superior crystal stability during lyophilization and long-term storage at –20°C under inert gas [4] [8].
Table 3: Performance Comparison of Counterions for Z-Arg(Pbf)-OH Salts
| Counterion | Solubility in DMF (mg/mL) | Hygroscopicity | Storage Stability (-20°C) |
|---|---|---|---|
| Cyclohexylamine (CHA) | 142 | Low | >24 months |
| Sodium | 89 | High | 6 months |
| TFA | 205 | Extreme | 3 months |
| tert-Butylamine | 98 | Moderate | 12 months |
Scaling Z-Arg(Pbf)-OH CHA synthesis beyond laboratory quantities confronts three interconnected challenges: purification efficiency, byproduct management, and thermal stability. The convergent synthesis involves:
Arg → Esterification → Z-protection → Pbf protection → CHA salt formation Key hurdles include:
Economic viability hinges on reducing ethyl acetate consumption during extraction. Modern plants employ countercurrent chromatography, cutting solvent use by 40% versus batch methods. Strict storage protocols (–20°C under argon) prevent sulfonamide hydrolysis, maintaining the ≥97% purity required for pharmaceutical applications [4] [8]. Production costs are dominated by Pbf-Cl (52%) and CHA (23%), motivating in-house synthesis of these reagents at scale [5].
Table 4: Industrial Production Cost Structure for Z-Arg(Pbf)-OH CHA (Per Kilogram Basis)
| Cost Component | Contribution (%) | Optimization Strategy |
|---|---|---|
| Pbf-Cl reagent | 52 | In-house synthesis from 2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran |
| Cyclohexylamine | 23 | Bulk procurement (>500 kg batches) |
| Solvent consumption | 15 | Countercurrent extraction |
| Energy | 7 | Low-temperature crystallization tech |
| Waste treatment | 3 | Sulfonate byproduct recycling |
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1